molecular formula C17H19NO3S2 B2686514 ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 301322-15-6

ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2686514
CAS No.: 301322-15-6
M. Wt: 349.46
InChI Key: YSOAQHFSLOASSQ-UHFFFAOYSA-N
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Description

ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring a cyclohepta[b]thiophene core fused with a thiophene-2-amido substituent and an ethyl carboxylate group. The molecule’s bicyclic framework, comprising a seven-membered cycloheptane ring fused to a thiophene moiety, confers unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-2-21-17(20)14-11-7-4-3-5-8-12(11)23-16(14)18-15(19)13-9-6-10-22-13/h6,9-10H,2-5,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOAQHFSLOASSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Amide Group Reactivity

The thiophene-2-amido substituent participates in nucleophilic and condensation reactions:

Acylation and Alkylation

  • Reaction with POCl₃ : The carbonyl oxygen in the amide group undergoes phosphorylation under reflux conditions with phosphorus oxychloride (POCl₃), forming a reactive intermediate for subsequent nucleophilic substitutions .

  • Hydrazine Adduct Formation : Treatment with hydrazine hydrate replaces the chloride in chlorinated derivatives (e.g., compound 20 in source ), yielding hydrazino analogs (e.g., 21 ) .

Condensation Reactions

  • Hydrazone Formation : The amide’s NH group reacts with aldehydes (e.g., benzaldehyde) and ketones (e.g., acetophenone) in ethanol to produce hydrazones (e.g., 23 , 24 ) .

Ester Group Transformations

The ethyl ester at position 3 undergoes hydrolysis and transesterification:

Hydrolysis to Carboxylic Acid

  • Basic Conditions : Saponification with aqueous NaOH converts the ester to a carboxylic acid, enabling further derivatization (e.g., salt formation) .

  • Acidic Conditions : Hydrolysis under HCl yields the free acid, which can act as a precursor for amide or anhydride synthesis .

Thiophene Ring Modifications

The fused cycloheptathiophene scaffold exhibits electrophilic substitution reactivity:

Reaction Type Conditions Product Reference
Sulfonation H₂SO₄, SO₃Sulfonated derivatives at the α-position
Nitration HNO₃, H₂SO₄Nitro-substituted thiophene
Halogenation Cl₂ or Br₂ in DCMHalogenated analogs (e.g., 20 in )

Cyclization and Ring Expansion

  • Michael Addition : The amino group facilitates aza-Michael additions with α,β-unsaturated carbonyl compounds, forming six-membered heterocycles (e.g., 9–13 in ) .

  • Thiazinone Formation : Reaction with ethyl isothiocyanate in ethanol/triethylamine yields benzo thieno[2,3-d] thiazin-4-one derivatives (e.g., 3 ) .

Structural Characterization

X-ray crystallography (CCDC 685675) confirms the compound’s planar cycloheptathiophene core and non-coplanar thiophene-2-amido group, which influences steric interactions during reactions .

Key Reaction Data

Reaction Yield Conditions Application
Acylation with POCl₃85%Reflux, 6 hrPrecursor for anticancer agents
Hydrazone synthesis78%Ethanol, 12 hrApoptosis-inducing agents
Ester hydrolysis90%NaOH (1M), 60°C, 4 hrBioactive intermediate

Mechanistic Insights

  • Amide Activation : The electron-withdrawing thiophene ring enhances the electrophilicity of the amide carbonyl, facilitating nucleophilic attacks .

  • Steric Effects : Bulkier substituents on the cycloheptane ring reduce reaction rates at the adjacent thiophene position .

Scientific Research Applications

Structural Features

  • Benzothiazole Ring : Contributes to the compound's biological activity.
  • Thiophene Moiety : Enhances electronic properties and reactivity.
  • Ethyl Ester Group : Facilitates solubility and bioavailability.

Chemistry

Ethyl 2-(thiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionSodium borohydrideAmines
Electrophilic SubstitutionBromine or nitric acidHalogenated or nitrated derivatives

Biology

Recent studies have highlighted the compound's potential antimicrobial and anticancer properties. The benzothiazole ring has been shown to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC) μg/mLInhibition (%)
Compound A25098
Compound B10099

Medicine

The compound is under investigation for its potential use in drug development. Its unique structural attributes suggest it may act as an effective inhibitor of specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of this compound. The results indicated that the compound inhibited cell proliferation in various cancer cell lines through apoptosis induction.

Mechanism of Action

The mechanism of action of ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents at Position 2 Substituents at Position 3 Molecular Weight (g/mol) LogP (Predicted)
Target Compound Cyclohepta[b]thiophene Thiophene-2-amido Ethyl carboxylate ~349.4 (estimated) ~3.2
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene (4,5-dimethyl) 2-cyano-3-phenylacrylamido Ethyl carboxylate 368.4 (reported) 3.8
Ethyl 2-benzamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene Benzamido Ethyl carboxylate 357.4 (reported) 3.5

Key Observations :

  • The cyclohepta[b]thiophene core in the target compound increases steric bulk and lipophilicity compared to simpler thiophene derivatives (e.g., the 4,5-dimethylthiophene in ).

Pharmacological Activity

Antioxidant Activity

Compounds with thiophene-3-carboxylate scaffolds, such as those in , exhibit moderate to strong antioxidant activity in DPPH and FRAP assays (IC₅₀ values ranging from 12–45 μM). The target compound’s larger core may enhance radical scavenging due to extended π-systems, though this remains speculative without direct data.

Anti-inflammatory Activity

The dimethylthiophene derivative in demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models (60–70% inhibition at 50 mg/kg).

Biological Activity

Ethyl 2-(thiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure that incorporates thiophene and cycloheptathiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO3S2 with a molecular weight of approximately 339.47 g/mol. The compound features an ethyl ester functional group and an amide linkage with thiophene, contributing to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Condensation Reaction : The initial step often involves the condensation of thiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base.
  • Cyclization : Following the condensation, cyclization reactions are performed to form the bicyclic structure.
  • Amination : The final step usually includes amination to introduce the thiophene moiety .

These methods highlight the compound's synthetic accessibility while emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Properties

Preliminary studies have suggested that this compound possesses significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines with GI50 values indicating potent activity .

Antimicrobial Effects

The thiophene moiety is often associated with various pharmacological activities including antimicrobial effects. This compound has shown promising results in inhibiting bacterial growth:

  • Research Findings : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in cell proliferation and survival.
  • Cellular Disruption : The compound could disrupt cellular processes leading to apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyanoacetylation and Knoevenagel condensation. For example:

Cyanoacetylation : React ethyl 2-amino-thiophene derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts to generate the acrylamido moiety .

Key Reaction Conditions (Table 1):

StepReagents/CatalystsSolventTime (hrs)Yield (%)
11-cyanoacetyl-3,5-dimethylpyrazoleEthanol5–672–94
2Substituted benzaldehydes, piperidine, acetic acidToluene5–672–94

Basic: What characterization techniques are essential for confirming its structure?

Methodological Answer:
Standard protocols include:

  • IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and cycloheptane methylene groups (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What safety precautions are critical during handling?

Methodological Answer:
Based on SDS

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (respiratory toxicity, Category 3) .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during Knoevenagel condensation?

Methodological Answer:

  • Catalyst Screening : Test alternatives to piperidine (e.g., pyrrolidine or DBU) to enhance regioselectivity .
  • Solvent Effects : Compare toluene with polar aprotic solvents (e.g., DMF) to reduce side reactions.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct suppression .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
  • Alternative Techniques : Employ X-ray crystallography for unambiguous structural confirmation .

Basic: What in vitro assays are used to evaluate its bioactivity?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema model in rodents .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced: How to address discrepancies between in vitro and in vivo bioactivity results?

Methodological Answer:

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance bioavailability .
  • Metabolic Stability : Conduct microsomal assays to identify rapid degradation pathways .
  • Dose-Response Studies : Adjust dosing regimens to account for pharmacokinetic variability .

Advanced: What mechanistic studies are recommended to elucidate its catalytic or biological pathways?

Methodological Answer:

  • Catalytic Pathways : Use Pd-catalyzed reductive cyclization (e.g., with formic acid derivatives as CO surrogates) to probe synthetic mechanisms .
  • Biological Targets : Perform molecular docking with enzymes like COX-2 or NADPH oxidase to predict binding interactions .
  • Kinetic Isotope Effects (KIE) : Study H/D exchange to identify rate-determining steps in reactions .

Basic: What purification methods yield high-purity product?

Methodological Answer:

  • Recrystallization : Use ethanol or methanol for final purification (reported purity ≥95%) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 v/v) .

Advanced: How to overcome solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain cell viability .
  • Lipid-Based Carriers : Formulate with liposomes or micelles to improve aqueous dispersion .
  • pH Adjustment : Explore buffered solutions (pH 6.5–7.4) to enhance ionization and solubility .

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